molecular formula C9H16O2 B586885 Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) CAS No. 151749-94-9

Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI)

Cat. No.: B586885
CAS No.: 151749-94-9
M. Wt: 156.225
InChI Key: WJCJDTFMWRKQDF-UHFFFAOYSA-N
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Description

Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI): is an organic compound with the molecular formula C9H16O2 It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxymethyl and aldehyde groups.

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production methods for Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Halides, amines, bases

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the behavior of cyclohexane derivatives in biological systems.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Fragrance and Flavor Industry: The compound is used in the synthesis of fragrance and flavor compounds due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxymethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

    trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    trans-4-(Methoxymethyl)cyclohexanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is unique due to the presence of both a methoxymethyl group and an aldehyde group on the cyclohexane ring

Properties

CAS No.

151749-94-9

Molecular Formula

C9H16O2

Molecular Weight

156.225

IUPAC Name

4-(methoxymethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-11-7-9-4-2-8(6-10)3-5-9/h6,8-9H,2-5,7H2,1H3

InChI Key

WJCJDTFMWRKQDF-UHFFFAOYSA-N

SMILES

COCC1CCC(CC1)C=O

Synonyms

Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans- (9CI)

Origin of Product

United States

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